molecular formula C15H12F3N3S B5908045 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone CAS No. 301351-88-2

2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone

Cat. No. B5908045
CAS RN: 301351-88-2
M. Wt: 323.3 g/mol
InChI Key: GGQAXIOEGPSWID-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone, also known as TFBPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a type of thiosemicarbazone derivative that has been found to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. For example, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA in cancer cells. 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has also been found to inhibit the activity of the protease enzyme in hepatitis C virus, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the inhibition of fungal growth. In addition, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit low toxicity in normal cells, making it a potentially promising therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone for lab experiments is its potent biological activity against a range of diseases. In addition, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is relatively easy to synthesize and can be purified using standard techniques. However, one limitation of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone, including the development of new synthetic methods for its production, the optimization of its biological activity against specific diseases, and the investigation of its potential use in combination with other therapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone and its potential side effects in humans.

Synthesis Methods

The synthesis of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-phenylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and fungal infections. In cancer research, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In viral research, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit antiviral activity against a range of viruses, including hepatitis C virus and human immunodeficiency virus. In fungal research, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit antifungal activity against a range of fungi, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

1-phenyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3S/c16-15(17,18)13-9-5-4-6-11(13)10-19-21-14(22)20-12-7-2-1-3-8-12/h1-10H,(H2,20,21,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQAXIOEGPSWID-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301351-88-2
Record name 2-(TRIFLUOROMETHYL)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
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